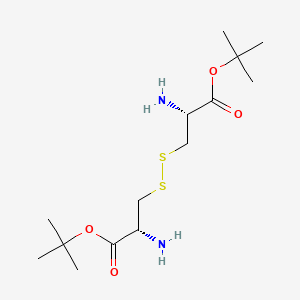
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is a derivative of cystine, an amino acid that plays a crucial role in the formation of disulfide bonds in proteins. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride can be synthesized through the reaction of cystine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methanol, resulting in the formation of N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester .
Industrial Production Methods
While specific industrial production methods for cystine di-tert-butyl ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ester groups, often requiring catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol groups.
Biology: Facilitates the study of protein folding and disulfide bond formation.
Medicine: Potential use in drug development for targeting disulfide bonds in proteins.
Industry: Employed in the synthesis of complex organic molecules and pharmaceuticals
Wirkmechanismus
The primary mechanism of action for cystine di-tert-butyl ester involves its role as a protecting group. By temporarily masking the thiol groups in cystine, it prevents unwanted reactions during peptide synthesis. The ester groups can be removed under mild conditions, restoring the thiol groups for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystathionine: Another amino acid derivative used in metabolic studies.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester: A closely related compound used in similar applications
Uniqueness
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is unique due to its specific application in protecting thiol groups during peptide synthesis. Its stability and ease of removal under mild conditions make it particularly valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H28N2O4S2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6/h9-10H,7-8,15-16H2,1-6H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
KVVSTQBOEJNEKY-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















